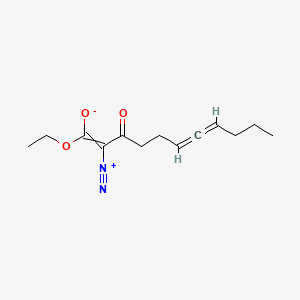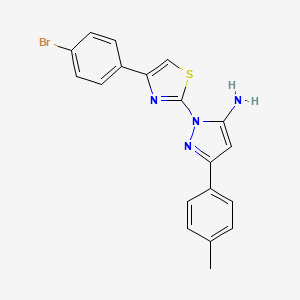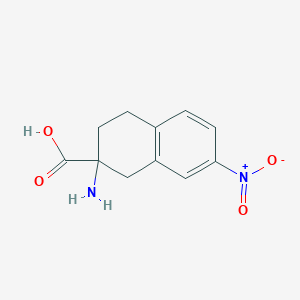![molecular formula C16H15NO4 B14173077 5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione CAS No. 923004-66-4](/img/structure/B14173077.png)
5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-tert-Butyl-4’-nitro[1,1’-biphenyl]-3,4-dione is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a tert-butyl group at the 5-position, a nitro group at the 4’-position, and two ketone groups at the 3 and 4 positions of the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-4’-nitro[1,1’-biphenyl]-3,4-dione typically involves multi-step organic reactions. One common method includes the nitration of 5-tert-butylbiphenyl followed by oxidation to introduce the ketone functionalities. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent oxidation step can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-tert-Butyl-4’-nitro[1,1’-biphenyl]-3,4-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group.
Oxidation: The ketone groups can be further oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Major Products
Reduction: 5-tert-Butyl-4’-amino[1,1’-biphenyl]-3,4-dione.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Oxidation: 5-tert-Butyl-4’-nitro[1,1’-biphenyl]-3,4-dicarboxylic acid.
科学研究应用
5-tert-Butyl-4’-nitro[1,1’-biphenyl]-3,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of 5-tert-Butyl-4’-nitro[1,1’-biphenyl]-3,4-dione involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The compound’s biphenyl structure allows it to intercalate into DNA, potentially disrupting cellular processes and leading to cytotoxic effects.
相似化合物的比较
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Lacks the nitro and ketone groups, making it less reactive in certain chemical reactions.
4-tert-Butyl-4’-nitrobiphenyl: Similar structure but lacks the ketone groups, affecting its reactivity and applications.
Tetra(4-tert-butyl-5-nitro)phthalocyanine: Contains multiple nitro groups and a phthalocyanine core, used in different applications such as catalysis and dye production.
Uniqueness
5-tert-Butyl-4’-nitro[1,1’-biphenyl]-3,4-dione is unique due to the combination of its tert-butyl, nitro, and ketone groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential use in diverse fields make it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
923004-66-4 |
|---|---|
分子式 |
C16H15NO4 |
分子量 |
285.29 g/mol |
IUPAC 名称 |
3-tert-butyl-5-(4-nitrophenyl)cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C16H15NO4/c1-16(2,3)13-8-11(9-14(18)15(13)19)10-4-6-12(7-5-10)17(20)21/h4-9H,1-3H3 |
InChI 键 |
JBXWMIUXXNFVTG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=O)C1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14173000.png)
![D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine](/img/structure/B14173003.png)


![6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14173023.png)
![2-[(2-Iodophenoxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxolane](/img/structure/B14173024.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-](/img/structure/B14173045.png)



![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-](/img/structure/B14173069.png)
![1,3-bis[(E)-2-nitroethenyl]benzene](/img/structure/B14173071.png)
![1-[Bis(2-methylaziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14173089.png)
